molecular formula C7H12N2O B13201426 [(5-Ethyl-1,3-oxazol-2-yl)methyl](methyl)amine

[(5-Ethyl-1,3-oxazol-2-yl)methyl](methyl)amine

Cat. No.: B13201426
M. Wt: 140.18 g/mol
InChI Key: SSUBLEDYGKZPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3-oxazol-2-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

(5-Ethyl-1,3-oxazol-2-yl)methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3-oxazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(5-Ethyl-1,3-oxazol-2-yl)methylamine can be compared with other similar compounds, such as:

The uniqueness of (5-Ethyl-1,3-oxazol-2-yl)methylamine lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H12N2O/c1-3-6-4-9-7(10-6)5-8-2/h4,8H,3,5H2,1-2H3

InChI Key

SSUBLEDYGKZPPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CNC

Origin of Product

United States

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